molecular formula C8H7NO2 B2995760 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde CAS No. 1547108-50-8

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde

Cat. No. B2995760
CAS RN: 1547108-50-8
M. Wt: 149.149
InChI Key: OPSMWOWDTOPGQO-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridine is an organic compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydrofuro[3,4-b]pyridine is represented by the SMILES notation: C1OCC2=NC=CC=C12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydrofuro[3,4-b]pyridine such as melting point, boiling point, density, and refractive index are not available in the sources I found .

Scientific Research Applications

Chemical Synthesis and Compound Development

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde serves as a precursor in the chemical synthesis of complex heterocyclic compounds. Its reactivity has been explored in various studies to develop novel chemical entities with potential applications in material science and pharmaceuticals. For instance, it has been utilized in the synthesis of 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showcasing its versatility in organic synthesis and potential in creating compounds with unique optical properties (Landmesser, Linden, & Hansen, 2008).

Heterocyclic Compound Synthesis

The compound has also been implicated in the preparation of heterocyclic chalcones and dipyrazolopyridines, indicating its utility in generating a wide array of heterocyclic structures that are crucial in drug discovery and development (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010). This highlights its importance in the synthesis of compounds that could serve as lead structures in medicinal chemistry.

Fluorescence and Photophysical Properties

Studies have explored the effect of specific solute-solvent interactions and electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines derived from heterocyclic orthoaminoaldehyde compounds. These investigations provide insights into the photophysical properties of these compounds, which could have implications for their use in optical materials and fluorescence-based applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Antibacterial Activity

The antibacterial activity of pyrazolopyridine derivatives synthesized from 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde has been investigated, with some derivatives showing moderate to good activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Catalytic Applications and Method Development

Research has also focused on developing new catalytic methods involving 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde for direct methylation of pyridines, exploiting its chemical structure for innovative synthetic routes. This demonstrates its role in advancing synthetic chemistry techniques and the development of novel catalytic processes (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

properties

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMWOWDTOPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde

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